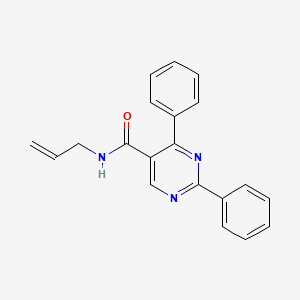

![molecular formula C20H20FN3O4S2 B2651225 (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide CAS No. 500201-72-9](/img/structure/B2651225.png)

(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

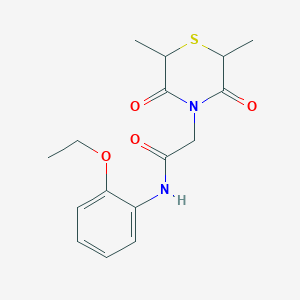

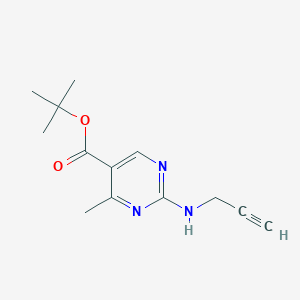

“(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), and a fluorophenyl group (C6H4F) which could contribute to its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure of a compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

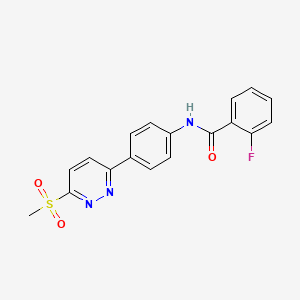

Fluorophenyl-Containing Compounds in Medical Research

Fluorophenyl groups are commonly found in pharmaceuticals and bioactive molecules due to their ability to influence biological activity, stability, and membrane permeability. The presence of a fluorophenyl group can significantly enhance a compound's binding affinity to various biological targets, making it an essential feature in drug design and development for cancer therapy, anti-inflammatory drugs, and antiviral agents. For example, copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline, which include fluorophenyl groups, have shown promising anticancer activity and DNA interaction capabilities, highlighting their potential in medicinal chemistry research (Šimunková et al., 2019).

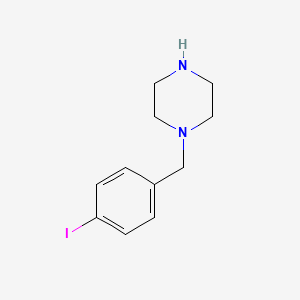

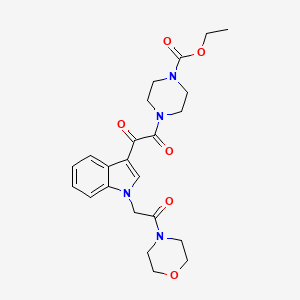

Carbamothioyl Group Applications in Chemistry

The carbamothioyl group is a functional entity often explored for its role in the synthesis of heterocyclic compounds, which are crucial in developing therapeutic agents. Enaminoketones and enaminothiones, which can be derived from carbamothioyl-containing compounds, serve as versatile intermediates for synthesizing various heterocycles, including pyridines, pyrimidines, and pyrroles. These heterocycles are fundamental structures in many drugs and are investigated for their potential anticonvulsant and biological activities (Negri et al., 2004).

Morpholino-Ylsulfonyl Moieties in Drug Development

Morpholine and its derivatives, including morpholino-ylsulfonyl groups, are of significant interest in pharmaceutical research due to their versatility in drug design. Morpholine derivatives have been associated with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer effects. The incorporation of morpholino-ylsulfonyl moieties into molecules can improve solubility, bioavailability, and target specificity. A review on morpholine and pyrans derivatives outlines the broad spectrum of pharmacological profiles associated with these structures, underscoring their importance in the development of new therapeutic agents (Asif & Imran, 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c21-16-4-1-15(2-5-16)3-10-19(25)23-20(29)22-17-6-8-18(9-7-17)30(26,27)24-11-13-28-14-12-24/h1-10H,11-14H2,(H2,22,23,25,29)/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVSZRQVHFSRZ-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

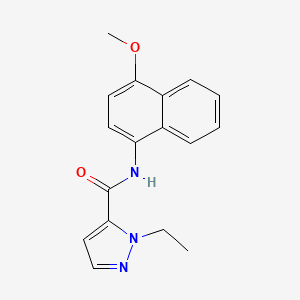

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)